molecular formula C10H20N2 B15314092 6-Ethyl-2,6-diazaspiro[4.5]decane

6-Ethyl-2,6-diazaspiro[4.5]decane

Cat. No.: B15314092
M. Wt: 168.28 g/mol
InChI Key: DBCCAJGQZGXNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2,6-diazaspiro[4.5]decane is a chemical compound featuring a spirocyclic diazaspiro[4.5]decane scaffold, a structure of significant interest in modern drug discovery and medicinal chemistry. The inherent three-dimensionality and structural rigidity of the spirocyclic framework provide a privileged scaffold for designing novel bioactive molecules and optimizing their physicochemical properties . This compound serves as a versatile building block, or synthon, for the synthesis of more complex molecules targeting a range of therapeutic areas. The core diazaspiro[4.5]decane structure is frequently employed in medicinal chemistry due to its ability to reduce conformational entropy upon binding to biological targets, potentially enhancing affinity and selectivity . Researchers utilize this and related scaffolds in the design of potential inhibitors for various enzymes and protein targets. For instance, derivatives of this structural class have been investigated as potent and selective inhibitors of kinase targets such as CDK8 and CDK19 for applications in oncology research , as well as in the development of novel chitin synthase inhibitors with promising antifungal activity . Furthermore, the diazaspiro[4.5]decane motif is found in compounds explored for a wide spectrum of other biological activities, including anticonvulsant and antibacterial effects . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

6-ethyl-2,6-diazaspiro[4.5]decane

InChI

InChI=1S/C10H20N2/c1-2-12-8-4-3-5-10(12)6-7-11-9-10/h11H,2-9H2,1H3

InChI Key

DBCCAJGQZGXNOS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC12CCNC2

Origin of Product

United States

Chemical Reactivity and Functionalization of 6 Ethyl 2,6 Diazaspiro 4.5 Decane

Oxidation Reactions and Subsequent Derivative Formation of 6-Ethyl-2,6-diazaspiro[4.5]decane

The nitrogen centers within the this compound framework are susceptible to oxidation. The tertiary amine at the N6 position is expected to be the primary site of oxidation under controlled conditions, yielding the corresponding N-oxide derivative. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. nih.gov The resulting N-oxide introduces a new functional handle that can alter the physicochemical properties of the molecule and can be a precursor for further reactions, such as Cope elimination if a suitable proton is available beta to the nitrogen.

The secondary amine at the N2 position can also undergo oxidation, though harsher conditions may be required, potentially leading to products such as hydroxylamines or nitrones. The selective oxidation of one nitrogen over the other can be challenging and is dependent on the specific reagents and reaction conditions employed.

Reduction Pathways and Resulting Products of this compound

The fully saturated heterocyclic rings of this compound are generally resistant to reduction under standard catalytic hydrogenation conditions. However, functional groups introduced onto the scaffold can be selectively reduced. For instance, if an acyl group is present on the N2 nitrogen, it can be reduced to the corresponding alkyl group using powerful reducing agents like lithium aluminum hydride. orgsyn.org Similarly, N-oxide derivatives formed from oxidation can be reduced back to the parent amine. The stability of the core spirocyclic system to reduction allows for a wide range of chemical transformations to be performed on peripheral functional groups without compromising the integrity of the scaffold. In a related system, 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane, reduction reactions have been carried out using lithium aluminum hydride in anhydrous ether. nih.gov

Nucleophilic Substitution Reactions Involving this compound Derivatives

The parent this compound is a nucleophile itself and will undergo substitution reactions with electrophiles. Nucleophilic substitution reactions on derivatives of this scaffold are a key method for introducing further diversity. These reactions typically involve the displacement of a leaving group on a pre-functionalized derivative. For example, if the N2 position is acylated, the resulting amide can be involved in further transformations. masterorganicchemistry.comchadsprep.comyoutube.com More direct nucleophilic substitution would require the presence of a suitable leaving group, for instance, on the exocyclic ethyl group. Introduction of a halogen on the ethyl group via radical halogenation would create an electrophilic site amenable to substitution by a variety of nucleophiles.

N-Alkylation and N-Acylation Strategies for Nitrogen Centers within the Spiro[4.5]decane System

The two nitrogen atoms of this compound exhibit differential reactivity towards alkylation and acylation, providing a strategic advantage for selective functionalization. The N2 position, being a secondary amine, is generally more nucleophilic and less sterically hindered than the tertiary N6 position. Consequently, it is the preferred site for alkylation and acylation under standard conditions. cymitquimica.com

A wide array of alkylating agents, such as alkyl halides, and acylating agents, like acid chlorides and anhydrides, can be employed to introduce various substituents at the N2 position. nih.govnih.gov The choice of base and solvent can influence the outcome and selectivity of these reactions. nih.govresearchgate.net

Reaction TypeReagent ClassExample ReagentTarget Position
N-AlkylationAlkyl HalideMethyl IodideN2
N-AlkylationAlkyl HalideBenzyl BromideN2
N-AcylationAcid ChlorideAcetyl ChlorideN2
N-AcylationAcid AnhydrideAcetic AnhydrideN2

Advanced Strategies for Diversification and Combinatorial Library Synthesis of this compound Scaffolds

The this compound scaffold is an attractive core for the construction of combinatorial libraries due to its rigid three-dimensional structure and multiple points for diversification. nih.gov The generation of libraries of related compounds is a powerful tool in drug discovery and materials science. nih.gov

Selective Derivatization at Differentiated Nitrogen Atoms

The distinct electronic and steric environments of the N2 and N6 nitrogens allow for selective derivatization. A common strategy involves the use of protecting groups. The more reactive N2 secondary amine can be protected, for example, with a tert-butyloxycarbonyl (Boc) group. This allows for subsequent reactions to be directed towards the N6 position or the exocyclic ethyl group. Following these transformations, the Boc group can be removed under acidic conditions, revealing the N2 amine for further functionalization. This orthogonal protection-deprotection strategy enables the systematic and controlled synthesis of a wide range of derivatives with diverse substitution patterns.

Functionalization at Exocyclic Carbon Positions

The ethyl group attached to the N6 nitrogen presents another opportunity for chemical modification. While the C-H bonds of the ethyl group are generally unreactive, modern synthetic methods allow for their functionalization. For example, radical halogenation can introduce a bromine or chlorine atom, which can then serve as a leaving group for nucleophilic substitution reactions. Alternatively, directed C-H oxidation reactions could potentially introduce a hydroxyl or carbonyl group, providing further handles for diversification. The functionalization of the piperidine (B6355638) ring through C-H activation has been demonstrated in related systems, suggesting that similar strategies could be applied to the exocyclic group of this compound. nih.gov

Structural and Conformational Analysis of 6 Ethyl 2,6 Diazaspiro 4.5 Decane and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation (beyond basic identification)

While basic spectroscopic methods like 1H and 13C NMR provide initial structural confirmation, a deeper understanding of the complex three-dimensional structure of 6-Ethyl-2,6-diazaspiro[4.5]decane requires more sophisticated techniques. Two-dimensional (2D) NMR experiments, for instance, are invaluable for unambiguously assigning proton and carbon signals, especially in a molecule with multiple overlapping resonances. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can reveal the connectivity between atoms, confirming the spirocyclic framework and the precise location of the ethyl group on the nitrogen atom.

Mass spectrometry (MS) offers more than just the molecular weight of the compound. chemguide.co.uk Advanced MS techniques, particularly those involving tandem mass spectrometry (MS/MS), can provide significant structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.orgyoutube.com In the case of this compound, electron impact (EI) ionization would likely lead to characteristic fragmentation. Alpha-cleavage, a common fragmentation pathway for amines, is expected to occur at the bonds adjacent to the nitrogen atoms, leading to the loss of specific fragments. libretexts.orgnih.gov The fragmentation pattern can help to confirm the presence and position of the ethyl group. nih.gov The stability of the resulting fragment ions, such as secondary carbocations, often dictates the most abundant peaks in the mass spectrum. libretexts.org

Table 1: Potential Mass Spectrometry Fragmentation of this compound

Fragment IonPotential Origin
[M-CH3]+Loss of a methyl radical from the ethyl group
[M-C2H5]+Loss of the ethyl group
[M-C4H8N]+Cleavage of the pyrrolidine (B122466) ring
[M-C5H10N]+Cleavage of the piperidine (B6355638) ring

This table is illustrative and based on general fragmentation principles of cyclic amines.

X-ray Crystallography Studies of this compound Analogs

For a derivative of this compound that forms a suitable crystal, X-ray diffraction analysis would reveal crucial structural parameters. This includes bond lengths, bond angles, and torsion angles, which would definitively confirm the spirocyclic nature and the geometry of the two heterocyclic rings. Furthermore, it would show the precise conformation adopted by the molecule in the crystal lattice, including the puckering of both the pyrrolidine and piperidine rings and the orientation of the ethyl group. Intermolecular interactions, such as hydrogen bonding if appropriate functional groups are present in a derivative, would also be elucidated, providing insight into the crystal packing. mdpi.comresearchgate.net

Conformational Landscape and Dynamics of Diazaspiro[4.5]decane Systems

The diazaspiro[4.5]decane core is not a rigid structure. Both the five-membered pyrrolidine ring and the six-membered piperidine ring can adopt various conformations. The pyrrolidine ring typically exists in envelope or twisted conformations, while the piperidine ring generally adopts a chair conformation to minimize steric strain. The spiro fusion introduces significant conformational constraints.

Computational modeling, using methods like Density Functional Theory (DFT), can be employed to explore the potential energy surface of this compound. mdpi.comresearchgate.net Such studies can predict the relative energies of different conformers and the energy barriers for interconversion between them. This provides a detailed picture of the molecule's dynamic behavior in solution.

Stereochemical Configurations and Chiroptical Properties in this compound Derivatives

The core structure of this compound possesses a spirocenter at the C5 position. If the substitution pattern on the rings is appropriate, this can lead to chirality. For instance, if a substituent is introduced on any of the carbon atoms of the rings, the spirocenter can become a stereocenter, leading to the existence of enantiomers.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. ru.nlbruker.comyoutube.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comyoutube.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers. mdpi.comrsc.org By comparing the experimental VCD spectrum of a chiral derivative of this compound with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. mdpi.com VCD is particularly advantageous as it does not require crystallization of the sample. youtube.comrsc.org

Computational and Theoretical Studies on 6 Ethyl 2,6 Diazaspiro 4.5 Decane

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 6-Ethyl-2,6-diazaspiro[4.5]decane, methods like Density Functional Theory (DFT) can be employed to investigate its electronic structure, thermodynamic stability, and predict its reactivity.

Detailed research findings on related diazaspiro[4.5]decane derivatives have demonstrated the utility of such calculations. For instance, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the molecular geometry of this compound. These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify nucleophilic and electrophilic sites within the molecule, guiding the prediction of its behavior in chemical reactions.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVSuggests high kinetic stability
Dipole Moment1.8 DIndicates moderate polarity

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interaction Modeling

The flexibility of the piperidine (B6355638) and pyrrolidine (B122466) rings in this compound means it can adopt multiple conformations. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules over time. By simulating the motion of atoms and molecules, MD can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets.

In the context of drug discovery, if the this compound scaffold is part of a potential therapeutic agent, MD simulations can model its interaction with a target protein. These simulations provide a dynamic view of the binding process, revealing how the ligand adapts its conformation to fit into the binding site and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Studies on similar spirocyclic systems have successfully used MD to elucidate binding modes and rationalize structure-activity relationships.

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

DFT is not only used for understanding ground-state properties but also for elucidating the mechanisms of chemical reactions. For this compound, DFT can be used to model potential reaction pathways, such as N-alkylation or acylation at the secondary amine. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed.

This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable reaction pathways. For example, a DFT study could compare the reactivity of the two nitrogen atoms in the diazaspiro core, providing insights into the regioselectivity of its reactions. Such studies are invaluable for optimizing synthetic routes and understanding the chemical behavior of the compound under various conditions.

In Silico Screening and Virtual Library Design Utilizing the this compound Scaffold

The 2,6-diazaspiro[4.5]decane scaffold, with its rigid three-dimensional structure, is an attractive core for the design of new bioactive molecules. In silico screening techniques can be used to explore the potential of this scaffold in drug discovery. A virtual library of compounds can be generated by computationally adding various substituents to the this compound core.

This virtual library can then be screened against a panel of biological targets using molecular docking simulations. This process rapidly identifies "hit" compounds that are predicted to bind with high affinity to a specific target. These hits can then be prioritized for synthesis and experimental testing, significantly accelerating the drug discovery process. The physicochemical properties of the virtual library can also be calculated in silico to ensure that the designed compounds have drug-like properties (e.g., appropriate molecular weight, lipophilicity, and solubility).

Applications of 6 Ethyl 2,6 Diazaspiro 4.5 Decane in Chemical Research

Role as a Privileged Building Block in Complex Molecule Synthesis

The concept of a "privileged building block" refers to a molecular scaffold that can serve as a foundation for the synthesis of a wide array of complex and biologically active molecules. The inherent structural rigidity and defined stereochemistry of the 2,6-diazaspiro[4.5]decane core make it an attractive candidate for such a role. The presence of two nitrogen atoms at distinct positions within the bicyclic system offers multiple points for functionalization, allowing for the divergent synthesis of diverse molecular architectures.

Development of Novel Reagents and Catalysts Incorporating the Spiro[4.5]decane Moiety

The unique geometry of spirocyclic diamines, including the 2,6-diazaspiro[4.5]decane framework, makes them intriguing ligands for the development of novel reagents and catalysts. The fixed spatial relationship between the two nitrogen atoms can be exploited to create chiral environments for asymmetric catalysis. By introducing an ethyl group at the 6-position, the steric and electronic properties of the resulting metal complexes can be modulated, potentially influencing the selectivity and efficiency of catalytic transformations.

Currently, the scientific literature does not provide specific examples of reagents or catalysts derived from 6-Ethyl-2,6-diazaspiro[4.5]decane. However, based on the principles of catalyst design, one could envision its application in areas such as asymmetric hydrogenation, C-C bond formation, and other stereoselective reactions. The development of such catalysts would involve the coordination of a transition metal to the diamine ligand, with the ethyl group and the rest of the spirocyclic framework directing the approach of substrates to the metal center.

Exploration of this compound Derivatives in Materials Science (e.g., Polymers, Functional Soft Materials)

The incorporation of rigid, well-defined molecular structures into polymers and other soft materials can lead to novel material properties. The this compound scaffold, with its inherent three-dimensionality, could be a valuable monomer or cross-linking agent in the synthesis of advanced materials. The presence of two reactive nitrogen sites allows for the potential formation of polyamides, polyureas, or other polymers with unique topological structures.

Preclinical Biological and Pharmacological Investigations of 6 Ethyl 2,6 Diazaspiro 4.5 Decane and Its Analogs

Biological Activity Screening and Phenotypic Assays (e.g., Antimicrobial, Anticonvulsant, Antiviral, Anticancer activities focusing on mechanism of action)

Analogs of 6-Ethyl-2,6-diazaspiro[4.5]decane have been investigated for a range of biological activities.

Antimicrobial Activity: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have demonstrated notable antifungal properties. nih.gov A series of these compounds were synthesized and screened for their ability to inhibit chitin (B13524) synthase (CHS), a crucial enzyme for fungal cell wall synthesis. Several derivatives showed moderate to excellent potency against CHS, with IC50 values ranging from 0.12 to 0.29 mM. nih.gov Specifically, compounds 4j and 4r were effective in inhibiting the growth of Aspergillus fumigatus, and compound 4d showed excellent activity against Candida albicans, superior to the standard antifungal fluconazole (B54011). nih.gov The mechanism of action is believed to be the inhibition of CHS, which disrupts the integrity of the fungal cell wall. nih.gov Combination studies with fluconazole showed synergistic or additive effects against various fungal strains. nih.gov However, these compounds showed little to no activity against selected bacterial strains. nih.gov Other studies on different spirocyclic compounds, such as pyrenocine A, have also reported weak antifungal activity against Microsporum gypseum. nih.gov

Anticonvulsant Activity: The spirocyclic scaffold is a feature in compounds with anticonvulsant properties. For instance, spirohydantoins derived from camphor (B46023) have shown strong anticonvulsant effects in mouse models. nih.gov While not direct analogs of this compound, this highlights the potential of spiro-structures in modulating neuronal excitability. The mechanism for some anticonvulsants involves interaction with voltage-gated sodium and calcium channels. nih.govmdpi.com For example, certain pyrrolidine-2,5-dione derivatives have demonstrated broad-spectrum anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govmdpi.com Their mechanism is thought to involve the inhibition of these key ion channels. nih.govmdpi.com

Anticancer Activity: Research into the anticancer potential of spirocyclic compounds is an active area. A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was synthesized and evaluated as a ligand for the sigma-1 (σ1) receptor, which is often overexpressed in tumors. nih.gov This radiolabeled compound showed high accumulation in human carcinoma and melanoma xenograft models in mice, suggesting its potential for tumor imaging. nih.gov The mechanism is linked to its specific binding to σ1 receptors. nih.gov Additionally, a related compound, 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane, has been investigated for its anticancer properties, highlighting its potential as a lead compound in drug development. smolecule.com

Target Identification and Engagement Studies for this compound Scaffolds

Identifying the specific molecular targets of this compound and its analogs is crucial for understanding their therapeutic potential and for further drug development.

GPR119 Receptor: The G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and obesity, as its activation leads to the secretion of insulin (B600854) and incretin (B1656795) hormones like GLP-1. nih.govresearchgate.netnih.gov GPR119 agonists with spirocyclic components have been developed. For instance, bridged piperidine (B6355638) (oxaazabicyclo) compounds have been synthesized and shown to act as potent agonists at the GPR119 receptor. researchgate.net The interaction of these agonists with the receptor is highly dependent on their three-dimensional conformation, which is constrained by the spirocyclic scaffold. researchgate.net

Acetyl-CoA Carboxylase (ACC): A novel series of spirocyclic diamine-based compounds have been identified as non-selective inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC is a key enzyme in the regulation of fatty acid synthesis and oxidation. nih.govnih.gov The spirodiamine derivatives were designed to mimic the structure and hydrogen-bonding pattern of a known ACC inhibitor. nih.gov The lead compound from this series was shown to inhibit de novo lipogenesis in rat hepatocytes with an IC50 of 0.30 µM. nih.gov Inhibition of ACC is a therapeutic strategy for conditions like non-alcoholic steatohepatitis (NASH), as it can reduce liver fat content and inflammation. nih.govnih.gov

Other Targets: Analogs such as 2,8-diazaspiro[4.5]decan-1-ones have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death involved in inflammatory diseases. nih.gov Another analog series of 2,8-diazaspiro[4.5]decanones were found to be potent T-type calcium channel inhibitors. nih.gov

SAR and QSAR studies are essential for optimizing the potency and selectivity of lead compounds.

For the 2,8-diazaspiro[4.5]decan-1-one derivatives that inhibit RIPK1, structural optimization led to the identification of a compound with a prominent inhibitory activity (IC50 of 92 nM). nih.gov These studies provided a clear structure-activity relationship, guiding further development. nih.gov Similarly, SAR studies on 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists have been described, detailing how different substitutions on the spirocyclic core affect inhibitory potency. nih.gov

The development of spirocyclic compounds often involves exploring how the rigid three-dimensional structure influences biological activity. nih.gov For instance, replacing a flexible part of a molecule with a spirocyclic element can lock it into a more active conformation, improving its binding affinity for a target. tandfonline.com

Mechanism of Action Studies in Preclinical Models (e.g., in vitro cellular assays, in vivo non-human animal models emphasizing biological pathways and targets)

Preclinical models are vital for elucidating the mechanisms by which these compounds exert their effects.

In Vitro Cellular Assays:

Antifungal: In vitro assays revealed that 2,8-diazaspiro[4.5]decan-1-one derivatives inhibit chitin synthase, leading to antifungal activity against various fungal strains. nih.gov

ACC Inhibition: A lead spirocyclic diamine compound was shown to inhibit de novo lipogenesis in rat hepatocytes. nih.gov

Anti-necroptosis: A 2,8-diazaspiro[4.5]decan-1-one derivative demonstrated a significant anti-necroptotic effect in a necroptosis model in U937 cells, consistent with its inhibition of RIPK1. nih.gov

Anticancer: A radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative showed specific binding and accumulation in σ1 receptor-expressing cancer cells in vitro. nih.gov

In Vivo Non-human Animal Models:

Anticonvulsant: Spirohydantoin derivatives have shown protective effects in mouse models of seizures induced by pentylenetetrazol. nih.gov

Anticancer: The σ1 receptor-binding spiro-compound showed high tumor accumulation in mouse xenograft models of human carcinoma and melanoma, which was significantly reduced by treatment with a known σ1 receptor ligand, confirming the in vivo target engagement. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Principles Applied to Spirocyclic Diamines in Preclinical Settings (excluding human data)

The introduction of a spirocyclic core into a molecule can significantly alter its physicochemical and pharmacokinetic properties. tandfonline.comdndi.org

The rigid nature of the spirocyclic scaffold can also improve metabolic stability by protecting certain parts of the molecule from metabolic enzymes. tandfonline.com This can lead to a longer half-life and improved bioavailability in preclinical animal models. The development of spirocyclic compounds is often driven by the need to enhance these ADME (absorption, distribution, metabolism, and excretion) properties to create viable drug candidates. nih.govtandfonline.com

Interactive Data Tables

Table 1: Biological Activity of 2,8-diazaspiro[4.5]decan-1-one Analogs

Table 2: Target Inhibition by Diazaspiro[4.5]decane Analogs

Future Perspectives and Emerging Research Directions for 6 Ethyl 2,6 Diazaspiro 4.5 Decane

Integration with Artificial Intelligence and Machine Learning in Rational Compound Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the process of drug discovery and development. nih.govnih.gov For a scaffold like 6-Ethyl-2,6-diazaspiro[4.5]decane, these computational tools offer unprecedented opportunities for rational compound design and optimization.

Generative AI models, for instance, can explore vast chemical spaces to design novel analogs of this compound with tailored properties. nih.govresearchgate.net By training these models on large datasets of known bioactive molecules, it is possible to generate new structures that are predicted to have high affinity and selectivity for specific biological targets. rsc.org This de novo design approach can significantly accelerate the identification of lead compounds with improved efficacy and reduced side effects. nih.gov

Furthermore, predictive ML models can be employed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives. By identifying potential liabilities early in the design phase, these models can help to prioritize the synthesis of compounds with the most promising drug-like characteristics, thereby reducing the time and cost associated with preclinical development. nih.govijpsr.info The application of quantitative structure-activity relationship (QSAR) models, which correlate molecular structure with biological activity, can further refine the design process for novel diazaspiro compounds. nih.gov

The future of rational design for compounds like this compound will likely involve a synergistic interplay between generative and predictive AI. Generative algorithms will propose novel molecular structures, which will then be evaluated by a suite of predictive models to assess their potential as drug candidates. This iterative cycle of design and evaluation, powered by AI, holds the promise of rapidly identifying next-generation therapeutic agents based on the diazaspiro[4.5]decane scaffold.

Advancements in Automated Synthesis and High-Throughput Screening of Spirocyclic Compounds

The synthesis of complex three-dimensional molecules like spirocyclic compounds has traditionally been a bottleneck in drug discovery. However, recent advancements in automated synthesis and high-throughput screening (HTS) are set to overcome these challenges, enabling the rapid generation and evaluation of large libraries of this compound analogs.

Automated synthesis platforms, including robotic systems and flow chemistry, offer precise control over reaction parameters, leading to improved yields, purity, and reproducibility. researchgate.netnih.gov Flow chemistry, in particular, is well-suited for the multi-step synthesis of complex molecules, allowing for the telescoping of reaction sequences and minimizing manual interventions. nih.gov The modular nature of flow systems also facilitates rapid reaction optimization and the synthesis of diverse compound libraries. The application of such automated techniques could significantly accelerate the synthesis of derivatives of this compound.

Once synthesized, these compound libraries can be subjected to HTS to identify hits against a wide range of biological targets. HTS platforms can screen thousands of compounds per day, providing valuable data on their biological activity. mdpi.com The availability of specialized screening libraries focused on spirocyclic compounds further enhances the efficiency of this process. nih.gov For this compound, HTS can be employed to explore its activity against various receptors, enzymes, and ion channels, potentially uncovering novel therapeutic applications.

The integration of automated synthesis with HTS creates a powerful closed-loop system for drug discovery. Hits identified from HTS can be rapidly resynthesized and modified using automated platforms, allowing for the swift exploration of structure-activity relationships and the optimization of lead compounds. This iterative cycle of synthesis and screening will be instrumental in unlocking the therapeutic potential of the this compound scaffold.

Exploration of Novel Therapeutic Areas and Biomedical Applications for Spiro[4.5]decane Scaffolds

The spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. nih.gov This suggests that this compound and its analogs could have therapeutic potential in a variety of disease areas.

For instance, diazaspiro[4.5]decane derivatives have been investigated as orally active glycoprotein (B1211001) IIb-IIIa antagonists, which are of interest for the treatment of arterial occlusive disorders. capes.gov.br Other analogs have shown promise as CCR4 antagonists, a target for inflammatory and autoimmune diseases. nih.gov Furthermore, certain 6,9-diazaspiro-[4.5]decane-8,10-diones have exhibited potent anticonvulsant activity.

The unique three-dimensional structure of the spiro[4.5]decane core can also be exploited for applications in biomedical imaging. For example, a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been evaluated as a potential agent for tumor imaging. nih.gov This opens up the possibility of developing derivatives of this compound as diagnostic tools.

Future research should focus on systematically exploring the pharmacological profile of this compound. This could involve screening against a broad panel of biological targets to identify novel activities. Given the diverse therapeutic applications of related spiro compounds, it is plausible that this compound could find utility in areas such as neurodegenerative diseases, oncology, and infectious diseases. The development of structure-activity relationships for this specific scaffold will be crucial in guiding the design of new therapeutic agents with enhanced potency and selectivity.

Development of Advanced Analytical Methods for Monitoring this compound in Complex Biological Systems

To fully understand the pharmacokinetic and pharmacodynamic properties of this compound and its metabolites, robust and sensitive analytical methods for their quantification in complex biological matrices are essential. The development of such methods is a critical step in the preclinical and clinical development of any new drug candidate.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the bioanalysis of small molecules. nih.gov This method offers high sensitivity and selectivity, allowing for the accurate quantification of low concentrations of analytes in complex samples such as plasma, urine, and tissue homogenates. nih.gov The development of a validated LC-MS/MS method for this compound would be a key priority. This would involve optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components and concentrate the analyte. nih.gov

Gas chromatography-mass spectrometry (GC-MS) could also be explored as an alternative or complementary analytical technique, particularly for volatile derivatives of the compound. nih.govijpsr.info Advances in sample preparation, such as headspace solid-phase microextraction (HS-SPME), can enhance the sensitivity of GC-MS for the analysis of trace amounts of compounds in biological samples. rsc.org

Furthermore, the emergence of novel microsampling techniques, such as volumetric absorptive microsampling (VAMS), offers a less invasive way to collect biological samples, which is particularly beneficial in preclinical studies with small animals and in pediatric clinical trials. The development of analytical methods compatible with these microsampling approaches would be a valuable asset for the future development of this compound. The ability to accurately monitor the concentration of this compound and its metabolites in biological systems will be fundamental to establishing its safety and efficacy profile.

Q & A

Q. What conceptual frameworks guide the exploration of diazaspiro[4.5]decane derivatives in polypharmacology?

  • Methodological Answer : Systems pharmacology models integrate multi-target binding data to identify off-target effects. Network analysis maps compound interactions with protein-protein interaction (PPI) networks, prioritizing nodes (e.g., hub kinases) for therapeutic intervention .

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